(5-Chloro-2-methoxyphenyl)acetic acid
Overview
Description
- (5-Chloro-2-methoxyphenyl)acetic acid is an organic compound with the chemical formula C9H9ClO3 .
- It appears as a white crystalline powder.
- Its melting point is approximately 127-130°C .
- Solubility: It is soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), but insoluble in water.
- Use : It is commonly employed as a broad-spectrum herbicide and weed control agent in plant protection.
Synthesis Analysis
- The compound can be synthesized by reacting 2-bromophenol with benzoyl chloride to obtain benzoyl chloride-substituted phenol.
- Subsequently, this intermediate reacts with chloroacetic acid to yield the target product.
Molecular Structure Analysis
- The molecular formula is C9H9ClO3 , with a molecular weight of 200.62 g/mol .
- The chemical structure consists of a chlorinated phenyl ring attached to an acetic acid moiety.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not readily available in the literature.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 127-130°C .
- Density : Not specified.
- Flash Point : Not specified.
Scientific Research Applications
Chemical Synthesis and Derivatives
- Chemical Synthesis Studies : The study by Baarschers and Vukmanich (1986) focused on the preparation of various methoxychlor derivatives, including 2,2-bis(p-methoxyphenyl)acetic acid, which is closely related to (5-Chloro-2-methoxyphenyl)acetic acid. This research is significant in understanding the chemical synthesis processes of similar compounds (Baarschers & Vukmanich, 1986).
Analytical Chemistry
- Fluorescence Quenching Studies : Geethanjali, Nagaraja, and Melavanki (2015) investigated the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid, a derivative of the compound . This study enhances understanding of the photophysical properties of such compounds (Geethanjali, Nagaraja, & Melavanki, 2015).
Biological Applications
- Antimycobacterial Agents : Ali and Shaharyar (2007) synthesized a series of compounds including derivatives of phenoxyacetic acid, showing significant activity against Mycobacterium tuberculosis. This suggests potential biological applications of (5-Chloro-2-methoxyphenyl)acetic acid derivatives in treating tuberculosis (Ali & Shaharyar, 2007).
Environmental Studies
- Herbicidal Activity : A study by Hayashi (1990) synthesized derivatives of phenoxyacetic acid, including compounds structurally similar to (5-Chloro-2-methoxyphenyl)acetic acid, and evaluated their herbicidal activity. This indicates potential environmental applications in agriculture (Hayashi, 1990).
Safety And Hazards
- Wear personal protective equipment, including gloves and eye protection.
- Avoid ingestion, inhalation, and skin contact.
- Ensure adequate ventilation.
Future Directions
- Further research is needed to explore its potential applications and optimize its properties.
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMRDNHQQLLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363632 | |
Record name | (5-chloro-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)acetic acid | |
CAS RN |
7569-62-2 | |
Record name | 5-Chloro-2-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7569-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-chloro-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-chloro-2-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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